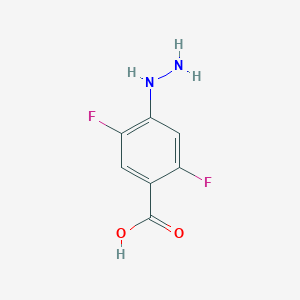
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl ketone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethyl)phenyl)ethanone
- 1-(4-(Cyclopropyl)phenyl)ethanone
- 1-(4-(Trifluoromethoxy)phenyl)ethanone
Uniqueness: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H12F3NO |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
1-[4-[cyclopropyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H12F3NO/c1-8(17)9-2-4-10(5-3-9)16(11-6-7-11)12(13,14)15/h2-5,11H,6-7H2,1H3 |
Clé InChI |
DRYJXCMEIAYMSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)

![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)


![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)


![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)



